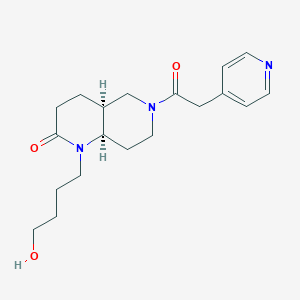![molecular formula C11H16N2O4S B5368379 5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5368379.png)
5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide (EMB), also known as Ethambutol, is an antibiotic used to treat tuberculosis. The chemical formula of EMB is C10H16N2O2S, and it is commonly used in combination with other drugs to treat tuberculosis.
Mecanismo De Acción
EMB works by inhibiting the synthesis of mycobacterial cell walls. It targets the arabinosyltransferase enzyme, which is responsible for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting this enzyme, EMB disrupts the integrity of the cell wall, making it more susceptible to other antibiotics.
Biochemical and Physiological Effects:
EMB has been shown to have low toxicity and is generally well-tolerated in patients. However, it can cause optic neuritis, a condition that affects the optic nerve and can lead to vision loss. This side effect is reversible upon discontinuation of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMB is a widely used antibiotic in the laboratory setting due to its effectiveness against mycobacteria. However, its use is limited by its potential side effects, particularly optic neuritis. Additionally, EMB is not effective against all strains of mycobacteria, and its use in combination with other drugs is often necessary for optimal treatment outcomes.
Direcciones Futuras
Future research on EMB could focus on the development of new formulations with improved efficacy and reduced side effects. Additionally, further investigation into the mechanism of action of EMB could lead to the development of new drugs targeting the arabinosyltransferase enzyme. Finally, research could also focus on the use of EMB in combination with other drugs for the treatment of other bacterial infections.
Métodos De Síntesis
The synthesis of EMB involves the reaction of 2-methoxy-5-nitrobenzoyl chloride with N,N-dimethyl-ethylamine, followed by the reaction of the resulting intermediate with ethylamine and sodium sulfite. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
EMB has been extensively studied for its antimicrobial properties. It is commonly used in combination with other drugs to treat tuberculosis, and its effectiveness has been demonstrated in several clinical trials. EMB has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy and Mycobacterium avium complex infections.
Propiedades
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-13-18(15,16)8-5-6-10(17-3)9(7-8)11(14)12-2/h5-7,13H,4H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXKLZMGMYLREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)
![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)


![1-(ethylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5368339.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-oxo-1-piperazinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368354.png)

![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5368362.png)

![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5368377.png)

![4-[3-(2-furyl)-7-(2-furylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5368387.png)